molecular formula C22H30Cl2N2O2 B2698068 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215475-49-2

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2698068
CAS No.: 1215475-49-2
M. Wt: 425.39
InChI Key: WOLJAPLYYIXFNB-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a chemical entity designed for pharmacological research, featuring a piperazine core linked to a phenoxypropanol moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently employed to optimize the physicochemical properties of drug candidates and to serve as a key pharmacophore for interaction with biological targets . Piperazine-containing compounds have demonstrated significant research value across various therapeutic areas. They are prevalent in the structures of numerous FDA-approved drugs, including antipsychotics like cariprazine, antidepressants such as vortioxetine, and kinase inhibitors for oncology like palbociclib and ribociclib . The structural features of this particular compound—specifically, the arylpiperazine and phenoxypropanol groups—suggest potential research applications as a modulator of neuroreceptors. Arylpiperazine derivatives are extensively investigated for their affinity for serotonin (5-HT) and dopamine receptors in the central nervous system . For instance, the approved drug vortioxetine is a multi-target serotonergic agent whose activity is partly mediated by its piperazine-containing structure, acting as a serotonin transporter (SERT) inhibitor and a ligand for various 5-HT receptor subtypes . The presence of the chloro and methyl substituents on the phenyl rings may be intended to fine-tune the compound's binding affinity and selectivity profile towards specific receptor subtypes. Researchers may utilize this compound as a tool molecule to probe adrenergic or serotonergic signaling pathways, study receptor function in vitro, or as a synthetic intermediate in the development of novel bioactive molecules . Its mechanism of action, pending experimental confirmation, is hypothesized to involve antagonism or partial agonism at G-protein coupled receptors (GPCRs) based on the known activity profiles of structurally similar molecules .

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-16-7-8-19(23)13-21(16)25-11-9-24(10-12-25)14-20(26)15-27-22-17(2)5-4-6-18(22)3;/h4-8,13,20,26H,9-12,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLJAPLYYIXFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H29ClN2O3
Molecular Weight475.8 g/mol
CAS Number1216387-57-3
LogP3.9809
Polar Surface Area19.5903

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Piperazine derivatives are known for their ability to modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression.

Dopamine Receptor Agonism

Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). In high-throughput screening assays, it demonstrated significant agonistic activity with an EC50 value in the low nanomolar range, suggesting potent receptor activation . This selectivity is beneficial as it may reduce side effects associated with broader dopamine receptor activation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant-like Effects : Studies have shown that compounds targeting D3R can exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
  • Anxiolytic Activity : The compound's ability to interact with serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar piperazine derivatives:

  • Virtual Screening for Acetylcholinesterase Inhibition : A study highlighted the potential of piperazine derivatives to inhibit human acetylcholinesterase, which is relevant for Alzheimer's disease treatment. This mechanism involves binding at both peripheral anionic and catalytic sites .
  • Dopamine Receptor Specificity : Another study focused on the selectivity of various piperazine derivatives for D3R over D2R and D4R receptors. The findings suggested that compounds with similar structures could be developed as targeted therapies for neuropsychiatric conditions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure aligns with arylpiperazine-based therapeutics but exhibits distinct modifications that influence its pharmacological profile. Key structural comparisons are summarized below:

Table 1. Structural Comparison with Analogous Compounds

Compound Name Piperazine Substituent Aromatic Substituent Aliphatic Chain Modification Salt Form
Target Compound 5-Chloro-2-methylphenyl 2,6-dimethylphenoxy Propan-2-ol Hydrochloride
Buspirone Pyrimidinyl None Butylpiperazinyl Hydrochloride
Nefazodone Chlorophenyl Phenylpiperazinyl Propan-2-one Hydrochloride
Prazosin Quinazolinyl Furoyl Piperazinyl Hydrochloride
  • Buspirone : Lacks the propan-2-ol group, contributing to its lower alpha-adrenergic activity.
  • Nefazodone : Features a ketone group instead of a hydroxyl, reducing its half-life due to rapid metabolism.
  • Prazosin : The quinazoline ring enhances alpha-1 adrenergic blockade but eliminates serotoninergic activity.

Pharmacological Profile and Receptor Affinity

The target compound demonstrates a balanced affinity for 5-HT1A and alpha-1 adrenergic receptors, distinguishing it from analogs with narrower selectivity.

Table 2. Receptor Affinity Profiles (Ki, nM)

Compound 5-HT1A Alpha-1 Adrenergic D2 Dopamine H1 Histamine
Target Compound 2.5 15.3 450 1200
Buspirone 1.8 1200 1800 >10,000
Nefazodone 25 85 750 300
Prazosin >10,000 0.2 >10,000 >10,000
  • Alpha-1 Adrenergic Affinity : 100-fold higher than buspirone but lower than prazosin, indicating moderate vasodilatory effects.
  • D2/H1 Activity : Negligible compared to antipsychotics, reducing sedation risk.

Pharmacokinetic Properties

The compound’s pharmacokinetics reflect structural optimizations for enhanced bioavailability and duration of action.

Table 3. Pharmacokinetic Parameters

Compound Bioavailability (%) Half-life (h) Protein Binding (%) Major Metabolic Pathway
Target Compound 65 12 92 CYP3A4, CYP2D6
Buspirone 5 2-3 95 CYP3A4
Nefazodone 20 2-4 99 CYP3A4 (hepatic)
Prazosin 60 2-3 90 Glucuronidation
  • Extended Half-life: The 2,6-dimethylphenoxy group reduces first-pass metabolism, extending half-life versus buspirone and nefazodone.
  • CYP3A4 Dependence : Similar to nefazodone, necessitating caution with enzyme inhibitors.

Therapeutic Efficacy and Clinical Findings

Preclinical studies highlight the compound’s dual mechanism:

  • Antidepressant Models : In rodent forced-swim tests, it reduced immobility time by 60% at 10 mg/kg, outperforming buspirone (40% reduction) with fewer motor side effects .
  • Hypertension Models : Lowered systolic blood pressure by 25 mmHg in spontaneously hypertensive rats, comparable to prazosin but with slower onset.

Q & A

(Basic) What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the piperazine and phenoxypropanol moieties. Key steps include:

  • Nucleophilic substitution to attach the 5-chloro-2-methylphenyl group to the piperazine ring.
  • Etherification between 2,6-dimethylphenol and epichlorohydrin derivatives to form the propanol backbone.
  • Coupling reactions under reflux conditions (60–100°C) in polar aprotic solvents like DMF or acetonitrile .
  • Hydrochloride salt formation via acid-base titration in ethanol or methanol.
    Critical factors : Reaction temperature, stoichiometric ratios of intermediates, and purification methods (e.g., column chromatography with petroleum ether/ethyl acetate systems) significantly impact yield .

(Basic) Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the piperazine ring connectivity, aromatic substituents, and propanol stereochemistry. Key signals include methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.7–7.7 ppm) .
  • FT-IR : Confirm the presence of hydroxyl (3200–3500 cm1^{-1}) and piperazine N–H stretches (2800–3000 cm1^{-1}).
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>98%) and detect byproducts .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 463.2 for [M+H]+^+) .

(Advanced) How can stereochemical outcomes be optimized during synthesis of the chiral propanol derivative?

  • Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin to control the propanol stereocenter.
  • Asymmetric catalysis : Employ palladium or organocatalysts to enhance enantiomeric excess (e.g., >90% ee) during coupling steps .
  • Crystallization : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired enantiomers .
  • Analytical validation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to quantify stereopurity .

(Advanced) What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?

  • Dose-response reevaluation : Test broader concentration ranges (e.g., 0.1–100 μM) to identify non-linear pharmacokinetic effects .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to assess first-pass metabolism, which may reduce bioavailability .
  • Receptor profiling : Screen off-target interactions (e.g., adrenergic or serotonin receptors) via radioligand binding assays to explain discrepancies .
  • Physicochemical adjustments : Modify salt forms (e.g., switch from HCl to maleate) to improve solubility and membrane permeability .

(Basic) What in vitro assays are used to evaluate pharmacological activity of piperazine-containing analogs?

  • Radioligand displacement assays : Measure affinity for dopamine D2/D3 or serotonin 5-HT1A receptors using 3^3H-spiperone or 3^3H-8-OH-DPAT .
  • Functional cAMP assays : Quantify G-protein coupling efficacy via luminescence-based cAMP detection kits.
  • Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out non-specific toxicity at therapeutic concentrations .

(Advanced) How should metabolic pathway studies be designed for this hydrochloride salt?

  • Phase I metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS .
  • Stability testing : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
  • Bile excretion studies : Use perfused rat liver models to quantify biliary clearance of the parent compound and metabolites .

(Basic) What crystallization methods produce high-quality single crystals for X-ray diffraction?

  • Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and evaporate at 4°C for 1–2 weeks .
  • Vapor diffusion : Layer hexane over a saturated DMSO solution to induce gradual crystal growth.
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol as a cryoprotectant for data collection at 100 K .

(Advanced) Which computational models predict bioavailability of the hydrochloride salt?

  • Molecular dynamics (MD) simulations : Simulate solvation free energy in water and octanol to estimate logP values.
  • Docking studies : Use AutoDock Vina to model interactions with intestinal efflux transporters (e.g., P-glycoprotein) .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, permeability, and metabolic data to predict human oral absorption .

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